(3-Fluorophenyl)methylazanium;chloride
Description
(3-Fluorophenyl)methylazanium;chloride is a quaternary ammonium salt characterized by a benzyl-substituted ammonium group with a fluorine atom at the 3-position of the aromatic ring. Its structure consists of a methyl group and a 3-fluorophenyl group bonded to a central nitrogen atom, forming a positively charged azanium ion paired with a chloride counterion. This compound is of interest in organic synthesis and materials science due to the electronic effects of the fluorine substituent, which can modulate solubility, stability, and reactivity .
Properties
IUPAC Name |
(3-fluorophenyl)methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWIVRLHEIMOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-25-3 | |
| Record name | Benzenemethanamine, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects , enhancing the stability of the adjacent ammonium center compared to 3-chlorophenyl analogs. Chlorine’s larger atomic size may increase steric hindrance but reduce electronegativity-driven stabilization .
- Aromatic vs. Non-Aromatic Backbones: Cyclohexyl or cyclopropane-containing analogs (e.g., ) exhibit reduced aromaticity, leading to lower lipophilicity compared to the 3-fluorophenyl derivative. This impacts solubility in polar solvents and biological membrane permeability.
Physicochemical Properties
- Solubility: The 3-fluorophenyl group likely enhances water solubility relative to non-polar substituents (e.g., benzothiophene in ) due to fluorine’s polarizability.
- Thermal Stability : Quaternary ammonium salts with aromatic substituents generally exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature reactions .
Research Findings and Gaps
- Stability Studies: Fluorinated quaternary ammonium salts are understudied compared to chlorinated or non-halogenated variants. Further research is needed to quantify their degradation kinetics under acidic/basic conditions.
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